molecular formula C₂₁H₂₂D₄N₆O₁₅P₂ B1154253 Nicotinic Acid Adenine Dinucleotide-d4

Nicotinic Acid Adenine Dinucleotide-d4

Cat. No.: B1154253
M. Wt: 668.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinic Acid Adenine Dinucleotide-d4 (NAAD-d4) is a deuterium-labeled analog of nicotinic acid adenine dinucleotide (NaAD), a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAAD-d4 incorporates four deuterium atoms, typically replacing hydrogens in the nicotinic acid moiety or ribose-phosphate backbone, to enhance stability and enable precise quantification in mass spectrometry (MS)-based assays . Its molecular formula is C₁₁H₁₀D₄NO₉P, with a molecular weight of 360.21 g/mol (calculated from isotopic substitution) . NAAD-d4 serves as an internal standard in metabolomic studies, particularly for tracking NAD+ biosynthesis and degradation pathways .

Properties

Molecular Formula

C₂₁H₂₂D₄N₆O₁₅P₂

Molecular Weight

668.43

Synonyms

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt-d4;  3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt-d4;  Pyridinium, 3-carboxy-1-β-D-r

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

NAAD-d4 shares core structural elements with NAD+ precursors and related dinucleotides but differs in specific substituents and isotopic labeling:

Table 1: Structural Comparison of NAAD-d4 and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features
NAAD-d4 C₁₁H₁₀D₄NO₉P 360.21 Deuterated nicotinic acid, dinucleotide structure, stable isotope label
NaAD C21H28N6O15P2 724.41 Non-deuterated precursor to NAD+, contains adenine and nicotinic acid
d4-NAD+ C21H23D4N7O14P2 787.43 Deuterated NAD+ with four deuteriums, used for metabolic flux analysis
β-NaMN-d4 C11H10D4N2O8P 347.24 Deuterated nicotinic acid mononucleotide, lacks adenine moiety
NAD+ C21H27N7O14P2 663.43 Oxidized coenzyme with nicotinamide, critical for redox reactions

Key Observations :

  • NAAD-d4 and NaAD differ by the presence of deuterium and the absence of a phosphate group in the dinucleotide backbone compared to NAD+ .
  • Unlike NMN-d4 (a mononucleotide), NAAD-d4 retains the adenine group, enabling its role in dinucleotide-specific pathways .

Metabolic Tracking and Quantification

  • NAAD-d4: Used as an internal standard in LC-MS/MS to quantify endogenous NaAD and NAD+ in biological samples (e.g., blood, liver tissue) .
  • d4-NAD+: Tracks NAD+ turnover in aging and cancer studies, leveraging deuterium for isotopic tracing .
  • β-NaMN-d4: Monitors nicotinic acid mononucleotide flux in bacterial NAD+ biosynthesis .

Table 3: Analytical Techniques for NAD+ Pathway Compounds

Technique Applications Sensitivity (NAAD-d4) Reference
LC-MS/MS Quantification of NAAD-d4 in plasma/urine 0.1–100 ng/mL
MALDI-TOF Molecular weight validation of dinucleotides ±0.01% accuracy
NMR (¹H/¹³C) Structural confirmation of deuterated sites <1 ppm resolution

Research Implications and Challenges

  • Biosynthesis Studies : NAAD-d4 enables precise tracking of NAD+ synthesis from nicotinic acid in E. coli and mammalian models .
  • Limitations : High synthesis costs and low yields (~46%) limit large-scale applications .
  • Contradictory Findings : Some substituted nicotinic acid analogs (e.g., 5-bromo derivatives) show variable enzymatic activity compared to NAAD-d4, highlighting substituent-dependent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.